5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
5-Nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a nitro group at the 5-position and a carboxamide linkage to a 4-(pyridin-4-yl)-1,3-thiazole moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications, including antimicrobial and anticancer research. Its synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid with substituted thiazole-2-amines under standard amide-forming conditions .
Properties
IUPAC Name |
5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S2/c18-12(10-1-2-11(22-10)17(19)20)16-13-15-9(7-21-13)8-3-5-14-6-4-8/h1-7H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSGLWSTVPGWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of pyridine with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the nitro-thiophene intermediate with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group and the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting tumor cell growth through various mechanisms, including:
- Inhibition of DNA Synthesis : The compound has been linked to the inhibition of RNA and DNA synthesis, which is critical for cancer cell proliferation. This was demonstrated in studies involving human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines where it exhibited significant cytotoxicity compared to standard drugs like cisplatin .
- Molecular Docking Studies : Molecular docking simulations have indicated that this compound interacts effectively with dihydrofolate reductase, a key enzyme involved in DNA synthesis. Such interactions suggest that it may serve as a lead compound for developing new anticancer therapies .
Antimicrobial Applications
In addition to its anticancer properties, 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has been evaluated for its antimicrobial activity:
- Broad-Spectrum Activity : The compound has shown efficacy against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways within the pathogens .
Case Study 1: Anticancer Efficacy
A study conducted on the cytotoxic effects of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide revealed:
This data indicates that the compound exhibits strong cytotoxic effects across multiple cancer cell lines.
Case Study 2: Antimicrobial Activity
In antimicrobial testing against Gram-positive and Gram-negative bacteria, the compound demonstrated:
| Microbial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
These results point to its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair, leading to its antimicrobial and anticancer effects.
Pathways Involved: The compound can inhibit key signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival.
Comparison with Similar Compounds
Key Observations :
- Pyridine vs.
- Thiophene vs. Furan Core : Substituting thiophene with furan () reduces aromaticity and electron density, which could diminish nitro group reactivity and antibacterial efficacy.
- Anticancer Activity : Benzyl-substituted analogs (e.g., compound 5f in ) exhibit cytotoxic effects, suggesting that bulky substituents on the thiazole ring may enhance interactions with cellular targets like tubulin or kinases.
Biological Activity
5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives, which are known for their pharmacological properties. The systematic name is 5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide, with a molecular formula of C13H10N4O3S and a molecular weight of 306.31 g/mol. Its structure includes a nitro group, a pyridine ring, and a thiazole moiety, which contribute to its biological activity.
Antibacterial Activity
Research has shown that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study indicated that thiazole derivatives could inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial growth and survival .
Table 1: Antibacterial Activity of Thiazole Derivatives
Antifungal Activity
In addition to antibacterial effects, thiazole derivatives have shown antifungal properties. Compounds similar to 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide have been tested against fungi such as Candida albicans and Fusarium oxysporum, revealing effective inhibition at low concentrations .
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound | Target Fungi | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | C. albicans | 16.69 | |
| 5-nitro-N-(4-pyridin-2-yl)thiazol-2-yl)benzamide | Fusarium oxysporum | 56.74 |
The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in nucleic acid synthesis and replication in bacteria and fungi. Specifically, it inhibits DNA gyrase and topoisomerase IV by binding to their active sites, disrupting the normal function of these enzymes and leading to bacterial cell death . The presence of the nitro group is believed to enhance the compound's reactivity and interaction with biological targets.
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various thiazole derivatives against multi-drug resistant strains of bacteria. The results indicated that compounds similar to 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene exhibited superior activity compared to traditional antibiotics like ampicillin .
- Antifungal Screening : Another investigation focused on the antifungal potential of thiazole derivatives against clinical isolates of Candida spp. The findings demonstrated that certain derivatives had MIC values significantly lower than those of standard antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
